Home > Products > Screening Compounds P14935 > 1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid
1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid - 949099-81-4

1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid

Catalog Number: EVT-278947
CAS Number: 949099-81-4
Molecular Formula: C29H31F9N6O2
Molecular Weight: 666.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-04445597 is a potent, orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP).

Torcetrapib

  • Compound Description: Torcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor that was discontinued in phase 3 clinical trials due to increased mortality rates. While it effectively raised HDL-c levels, torcetrapib induced aldosterone biosynthesis and secretion both in vivo and in vitro, leading to adverse pressor effects. []

Anacetrapib, Evacetrapib, and Dalcetrapib

  • Compound Description: These compounds are structurally diverse CETP inhibitors that, unlike torcetrapib, have not been associated with blood pressure increases in humans. []
  • Relevance: Anacetrapib, evacetrapib, and dalcetrapib serve as examples of CETP inhibitors that do not exhibit the undesirable pressor effects observed with torcetrapib. This highlights the importance of structural diversity in developing safer CETP inhibitors. While the structure of the main compound, 1-[(1S)-1-[2-[[amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid, is not provided in the context of these specific compounds, it underscores the ongoing search for CETP inhibitors with improved safety profiles. []

PF-04445597

  • Compound Description: PF-04445597 is a novel isonipecotic acid derivative identified as a non-THQ CETP inhibitor. It exhibits improved oral pharmacokinetic properties, particularly enhanced aqueous solubility, compared to other CETP inhibitors. [] Additionally, it does not induce aldosterone secretion in human H295R adrenal carcinoma cells, suggesting a reduced risk of pressor effects. []
  • Relevance: Both PF-04445597 and the main compound, 1-[(1S)-1-[2-[[amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid, represent efforts to develop non-THQ CETP inhibitors with improved safety and pharmacokinetic properties. [] The specific structural differences between these compounds are not elaborated on in the provided text.

References:[1]

Properties

CAS Number

949099-81-4

Product Name

1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid

IUPAC Name

1-[(1S)-1-[2-[[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]piperidine-4-carboxylic acid

Molecular Formula

C29H31F9N6O2

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C29H31F9N6O2/c1-16(2)24(43-8-6-18(7-9-43)25(45)46)23-5-4-20(27(30,31)32)12-19(23)15-44(26-39-41-42(3)40-26)14-17-10-21(28(33,34)35)13-22(11-17)29(36,37)38/h4-5,10-13,16,18,24H,6-9,14-15H2,1-3H3,(H,45,46)/t24-/m0/s1

InChI Key

DZNFADLAFQEDJQ-DEOSSOPVSA-N

SMILES

CC(C)C(C1=C(C=C(C=C1)C(F)(F)F)CN(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NN(N=N3)C)N4CCC(CC4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-04445597

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)C(F)(F)F)CN(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NN(N=N3)C)N4CCC(CC4)C(=O)O

Isomeric SMILES

CC(C)[C@@H](C1=C(C=C(C=C1)C(F)(F)F)CN(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NN(N=N3)C)N4CCC(CC4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.